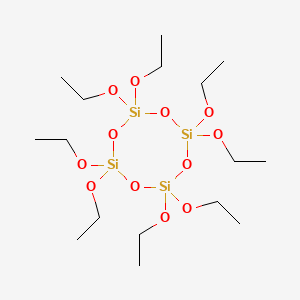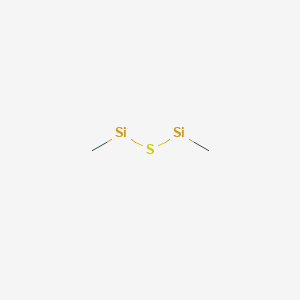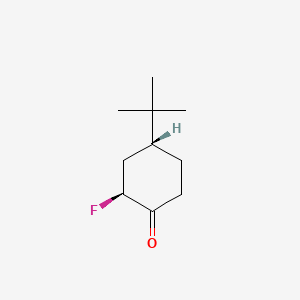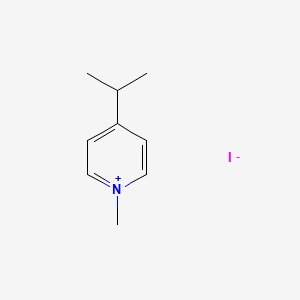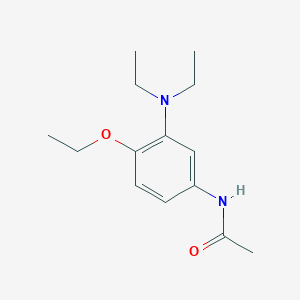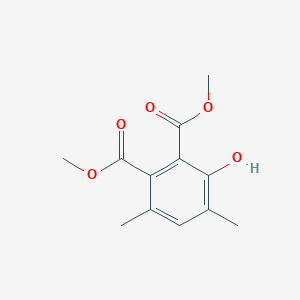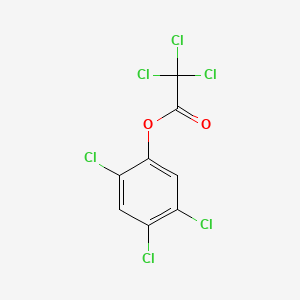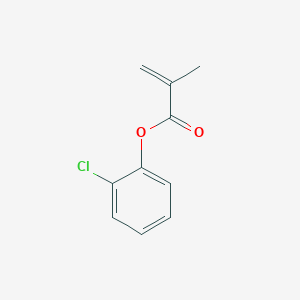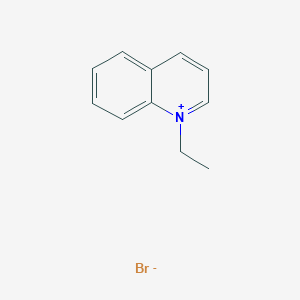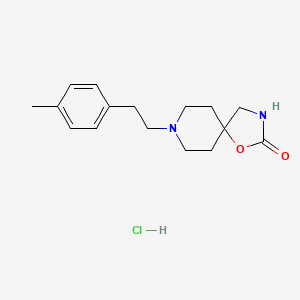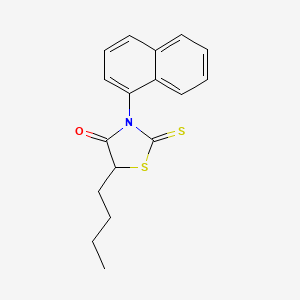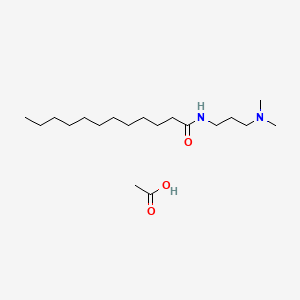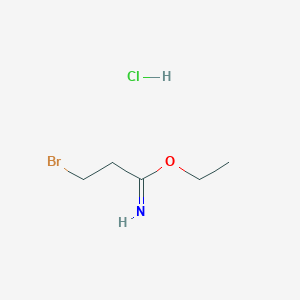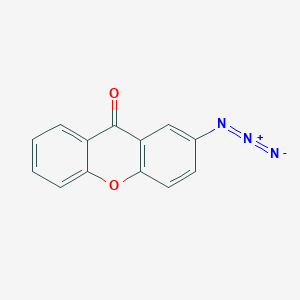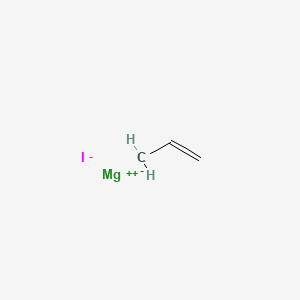
Magnesium, iodo-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, iodo-2-propenyl- is an organometallic compound that features a magnesium atom bonded to an iodo-2-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, iodo-2-propenyl- can be synthesized through several methods. One common approach involves the reaction of an allylic halide with magnesium in the presence of a suitable solvent. For example, the reaction of 3-iodopropene with magnesium in an ether solvent can yield magnesium, iodo-2-propenyl- through a Grignard reaction . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of magnesium, iodo-2-propenyl- often utilizes continuous flow setups to enhance the efficiency and scalability of the process. The use of turbo-Grignard reagents, such as iPrMgCl·LiCl, can facilitate the preparation of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Magnesium, iodo-2-propenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodo group is replaced by other nucleophiles.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with magnesium, iodo-2-propenyl- include halides, organolithium compounds, and various electrophiles. Typical reaction conditions involve the use of inert atmospheres, low temperatures, and solvents like ethers or hydrocarbons .
Major Products Formed
The major products formed from reactions involving magnesium, iodo-2-propenyl- depend on the specific reaction conditions and reagents used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with alkyl halides can produce new organometallic compounds .
Scientific Research Applications
Magnesium, iodo-2-propenyl- has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of magnesium, iodo-2-propenyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The magnesium atom can coordinate with other molecules, facilitating the formation of new bonds. This coordination can activate the iodo-2-propenyl group, making it more reactive towards other reagents .
Comparison with Similar Compounds
Similar Compounds
Allyl Iodide (3-Iodopropene): Similar in structure but lacks the magnesium atom.
Allyl Bromide and Allyl Chloride: These compounds are also used in organic synthesis but have different reactivity profiles compared to magnesium, iodo-2-propenyl-.
Uniqueness
Magnesium, iodo-2-propenyl- is unique due to the presence of the magnesium atom, which imparts distinct reactivity and coordination properties. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
18854-63-2 |
|---|---|
Molecular Formula |
C3H5IMg |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
magnesium;prop-1-ene;iodide |
InChI |
InChI=1S/C3H5.HI.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 |
InChI Key |
GRFZLHMBAJDCQF-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C=C.[Mg+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


